molecular formula C14H23N5O2 B13967790 Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine

Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine

Cat. No.: B13967790
M. Wt: 293.36 g/mol
InChI Key: IYYZCGRQALYESA-UHFFFAOYSA-N
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Description

Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, further connected to a guanidine moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine typically involves the condensation of 4-(diethylamino)benzaldehyde with guanidine derivatives. The reaction is often carried out in the presence of acetic acid, which acts as a solvent and catalyst. The reaction conditions usually include moderate temperatures and extended reaction times to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: The phenyl ring and guanidine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used for reduction.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the guanidine moiety can form strong interactions with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.

    Guanidine derivatives: Compounds with guanidine moieties that exhibit similar biological activities.

Uniqueness

The uniqueness of acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine

InChI

InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)

InChI Key

IYYZCGRQALYESA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O

Origin of Product

United States

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